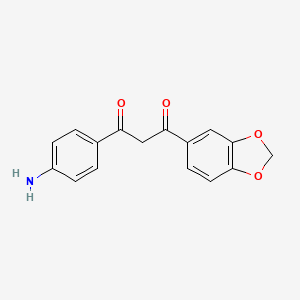
Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C11H24N2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolidine, 1,2-bis(1,1-dimethylethyl)- typically involves the cyclization of appropriate precursors. One common method is the intramolecular Raschig amination, which uses 1,3-diaminopropane and sodium hypochlorite as reagents. The reaction proceeds through the formation of N,N-dichloro-1,3-diaminopropane, followed by cyclization to form the pyrazolidine ring .
Industrial Production Methods
Industrial production of pyrazolidine, 1,2-bis(1,1-dimethylethyl)- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as reagent concentrations, pH, and temperature, is crucial to maximize yield and efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atoms and the steric effects of the bulky tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize pyrazolidine derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce pyrazolidine compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, with reagents such as alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidinones, while reduction can produce pyrazolidines with different substituents .
Applications De Recherche Scientifique
Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrazolidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Pyrazolidine derivatives are used in the production of pigments, dyes, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of pyrazolidine, 1,2-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the pyrazolidine derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazoline: A reduced form of pyrazole, lacking aromaticity.
Pyrazolone: An oxidized form of pyrazole, often used in pharmaceuticals.
Pyrrolidine: A five-membered ring with one nitrogen atom, widely used in medicinal chemistry .
Uniqueness
Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- is unique due to its bulky tert-butyl groups, which influence its reactivity and steric properties. This makes it a valuable scaffold for designing compounds with specific biological activities and industrial applications .
Propriétés
Numéro CAS |
650600-24-1 |
|---|---|
Formule moléculaire |
C11H24N2 |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
1,2-ditert-butylpyrazolidine |
InChI |
InChI=1S/C11H24N2/c1-10(2,3)12-8-7-9-13(12)11(4,5)6/h7-9H2,1-6H3 |
Clé InChI |
PHEWXTWFFPULJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CCCN1C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)






![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)


![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)

![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
![Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B15168220.png)
